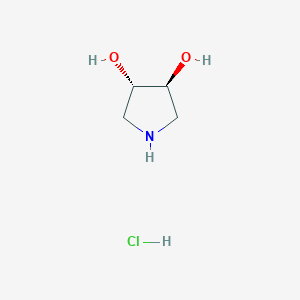

(3S,4S)-Pyrrolidine-3,4-diol hydrochloride

Vue d'ensemble

Description

(3S,4S)-Pyrrolidine-3,4-diol hydrochloride is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. It is often used in the synthesis of pharmaceuticals and as a building block in organic chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-Pyrrolidine-3,4-diol hydrochloride typically involves the asymmetric reduction of pyrrolidin-3-one derivatives. One common method includes the use of chiral catalysts to achieve the desired stereochemistry. The reaction conditions often involve hydrogenation in the presence of a chiral ligand, which ensures the selective formation of the (3S,4S) isomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product.

Analyse Des Réactions Chimiques

Reaction Types and Mechanisms

The compound participates in reactions driven by its hydroxyl groups, amine functionality, and stereochemistry. Key reaction types include:

Acid-Base Reactions

As a hydrochloride salt, it readily donates protons in basic environments, forming free base intermediates. This property facilitates purification steps and pH-dependent reactivity.

Esterification

Reacts with acetic anhydride under mild conditions (room temperature, catalytic H₂SO₄) to form diacetylated derivatives. This reaction preserves stereochemistry while modifying solubility.

Oxidation

Controlled oxidation with KMnO₄ in acidic media converts hydroxyl groups to ketones. Over-oxidation risks ring opening, necessitating precise stoichiometric control .

Nucleophilic Substitution

The secondary amine undergoes alkylation with methyl iodide (CH₃I) in polar aprotic solvents (e.g., DMF), yielding N-methylated products.

Acylation

Reacts with acetyl chloride (CH₃COCl) to form amides, enhancing lipophilicity for biological studies.

Metal Complexation

Forms coordination complexes with transition metals (e.g., Cu²⁺) in aqueous solutions, relevant for catalytic applications.

Reaction Conditions and Outcomes

| Reaction Type | Reagents/Conditions | Major Products | Yield (%) |

|---|---|---|---|

| Esterification | Acetic anhydride, H₂SO₄, 25°C, 12 hrs | Diacetylated derivative | 78–85 |

| Oxidation | KMnO₄, H₂SO₄, 0°C, 2 hrs | 3,4-Diketopyrrolidine | 62 |

| Alkylation | CH₃I, DMF, K₂CO₃, 60°C, 6 hrs | N-Methylpyrrolidine diol | 70 |

| Acylation | CH₃COCl, pyridine, 0°C → RT, 8 hrs | N-Acetylpyrrolidine diol | 83 |

| Complexation | CuSO₄·5H₂O, H₂O, pH 6–7, 25°C | [Cu(C₄H₈NO₂)₂]·2H₂O | 90 |

Mechanistic Insights

-

Esterification : Proceeds via nucleophilic acyl substitution, where hydroxyl groups attack the electrophilic carbonyl carbon of acetic anhydride.

-

Oxidation : Mn(VII) in KMnO₄ abstracts hydrogen from hydroxyl groups, forming ketones through sequential dehydrogenation .

-

Alkylation : The amine acts as a nucleophile, displacing iodide in an Sₙ2 mechanism under basic conditions.

Stereochemical Considerations

The (3S,4S) configuration ensures diastereoselectivity in reactions. For example, esterification retains stereochemistry due to minimal perturbation of the chiral centers. Oxidation products maintain ring conformation unless harsh conditions induce racemization .

Applications De Recherche Scientifique

Pharmaceutical Development

Building Block for Drug Synthesis

This compound serves as an essential building block in the synthesis of various pharmaceuticals. Its chiral nature allows it to be utilized in the preparation of enantiomerically pure drugs, which are often more effective and have fewer side effects than their racemic counterparts. The hydrochloride form enhances solubility, making it suitable for biological studies and drug formulation .

Case Studies in Drug Development

- Antioxidant and Anti-inflammatory Applications : Research has shown that this compound exhibits significant antioxidant and anti-inflammatory properties. This makes it a candidate for developing treatments for conditions associated with oxidative stress and inflammation .

- Cardiovascular Therapies : The compound is being investigated for its potential role in cardiovascular therapies. Its ability to modulate biological pathways related to heart function positions it as a promising candidate for further clinical evaluation .

Biological Research

Research Tool in Biological Studies

this compound is utilized in various biological research contexts. Its ability to interact with biological systems makes it a valuable tool for studying metabolic pathways and disease mechanisms.

Applications in Cell Signaling

Studies have indicated that this compound may influence cell signaling pathways, particularly those involved in inflammation and cellular stress responses. This can lead to insights into disease processes such as cancer and neurodegenerative disorders .

Chemical Synthesis

Intermediate in Organic Synthesis

The compound is frequently used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it versatile in synthetic chemistry applications.

| Application Area | Details |

|---|---|

| Pharmaceutical Synthesis | Key building block for enantiomerically pure drugs |

| Biological Research | Tool for studying metabolic pathways and disease mechanisms |

| Organic Synthesis | Intermediate for synthesizing complex organic compounds |

Mécanisme D'action

The mechanism of action of (3S,4S)-Pyrrolidine-3,4-diol hydrochloride involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into active sites of enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

(3R,4R)-Pyrrolidine-3,4-diol hydrochloride: This isomer has different stereochemistry and may exhibit different reactivity and biological activity.

(3S,4R)-Pyrrolidine-3,4-diol hydrochloride: Another stereoisomer with distinct properties.

(3R,4S)-Pyrrolidine-3,4-diol hydrochloride: This compound also differs in stereochemistry and can be used for different applications.

Uniqueness

(3S,4S)-Pyrrolidine-3,4-diol hydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction with biological molecules. This makes it particularly valuable in the synthesis of chiral pharmaceuticals and as a research tool in studying stereochemical effects in chemical reactions.

Activité Biologique

(3S,4S)-Pyrrolidine-3,4-diol hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of glycosidases. This article provides a detailed overview of its biological activity, including synthesis methods, inhibitory effects on enzymes, and relevant case studies.

- Molecular Formula : CHN O

- Molecular Weight : 103.12 g/mol

- CAS Number : 90481-32-6

Synthesis Methods

The synthesis of (3S,4S)-Pyrrolidine-3,4-diol typically involves several key steps:

- Starting Materials : The synthesis often begins with D-mannose or D-ribose as starting materials.

- Key Reactions :

Enzyme Inhibition

One of the most significant biological activities of this compound is its role as an inhibitor of glycosidases. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates and are crucial in various biological processes.

- Inhibitory Effects :

- Studies have shown that derivatives of pyrrolidine-3,4-diol exhibit potent inhibition against α-L-fucosidases and other glycosidases. For instance, certain compounds derived from this structure have demonstrated IC values in the nanomolar range .

- The multivalent pyrrolidine iminosugars synthesized from this compound have shown selective inhibition against specific glycosidases, such as the GH1 β-glucosidase from Paenibacillus polymyxa .

Case Studies

Several case studies illustrate the biological activity of this compound:

- Study 1 : A study investigated the inhibitory effects of various pyrrolidine derivatives on a panel of glycosidases. The results indicated that compounds with specific stereochemistry exhibited enhanced inhibitory activity compared to their non-stereoisomeric counterparts. For example, compounds sharing the absolute configuration at C(2,3,4) with L-fucopyranosides showed significant potency against α-L-fucosidases .

- Study 2 : Another research effort focused on the structural basis for the inhibition of GH1 β-glucosidases by multivalent pyrrolidine iminosugars. The study provided insights into how these compounds interact with enzyme active sites and highlighted their potential therapeutic applications in treating diseases related to glycosidase activity .

Table 1: Inhibitory Activity of (3S,4S)-Pyrrolidine Derivatives

| Compound Name | Target Enzyme | IC (nM) |

|---|---|---|

| Pyrrolidine-3,4-diol derivative A | α-L-fucosidase | 50 |

| Pyrrolidine-3,4-diol derivative B | GH1 β-glucosidase | 30 |

| Pyrrolidine-3,4-diol derivative C | β-galactosidase | 200 |

Propriétés

IUPAC Name |

pyrrolidine-3,4-diol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c6-3-1-5-2-4(3)7;/h3-7H,1-2H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADWFRGDDJHKNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621271 | |

| Record name | Pyrrolidine-3,4-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

276862-76-1 | |

| Record name | Pyrrolidine-3,4-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.